![molecular formula C21H21ClN2O2 B2455308 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one CAS No. 877782-78-0](/img/structure/B2455308.png)
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of chromen-2-one, which is a type of heterocyclic compound. It has a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . The compound also contains a chlorophenyl group, which could potentially contribute to its biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Scientific Research Applications
Antidepressant and Anxiolytic Properties
Trazodone, a related compound, has been used clinically as an antidepressant and anxiolytic agent. The structural similarity between trazodone and our compound suggests that it may also possess similar effects. Researchers are investigating its potential in treating mood disorders, anxiety, and related conditions .
Antifungal Activity
In vitro studies have explored the antifungal properties of related chromenone derivatives. Our compound’s structure includes a chromenone scaffold, which could contribute to antifungal activity. Researchers have tested similar compounds against fungal organisms such as Candida albicans, Fusarium oxysporum, Drechslera halodes, and Colletotrichum falcatum. Investigating its efficacy against specific fungal strains is crucial for understanding its potential applications .
Anti-Allergic Effects
Novel compounds with piperazine moieties have shown anti-allergic activities. While our compound differs slightly, its piperazine ring may contribute to similar effects. Researchers are exploring its potential as an anti-allergic agent, possibly modulating immune responses and allergic reactions .
Chemical Synthesis and Medicinal Chemistry
The synthesis of our compound involves several steps, including piperazine functionalization. Medicinal chemists are interested in its synthetic pathways, as well as its potential as a scaffold for designing new drug candidates. By modifying specific regions of the molecule, researchers aim to create derivatives with improved pharmacological properties .
Piperazine Derivatives in Drug Discovery
Piperazines play a crucial role in drug discovery due to their diverse pharmacological activities. Our compound’s piperazine moiety makes it relevant to this field. Researchers investigate its interactions with biological targets, aiming to develop novel drugs for various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and cancer .
Molecular Modeling and Structure-Activity Relationships
Computational studies involving molecular modeling can provide insights into our compound’s interactions with receptors and enzymes. Researchers analyze its 3D structure, predict binding sites, and explore structure-activity relationships. Such investigations guide drug design and optimization, potentially leading to innovative therapeutic agents .
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which are a structural component of this compound, are commonly found in a variety of pharmaceuticals and can interact with a wide range of targets, including receptors and enzymes .
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . They can interact with their targets in various ways, leading to changes in the function of the target molecules .
Biochemical Pathways
Piperazine derivatives have been found to be involved in a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Pharmacokinetics
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of drug substances . This suggests that the compound could have good bioavailability, but further studies are needed to confirm this.
Result of Action
Some piperazine derivatives have exhibited good antibacterial activity , suggesting that this compound could potentially have similar effects.
properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-15-5-6-19-16(12-21(25)26-20(19)11-15)14-23-7-9-24(10-8-23)18-4-2-3-17(22)13-18/h2-6,11-13H,7-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMSWGMTJSPMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

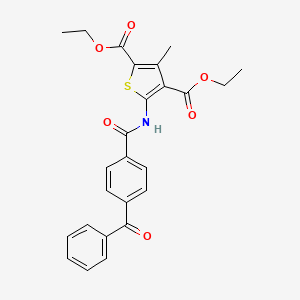
![5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2455227.png)

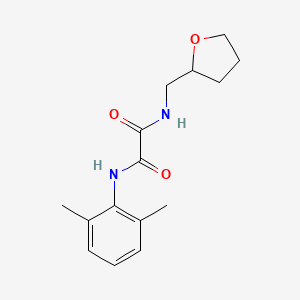
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2455232.png)
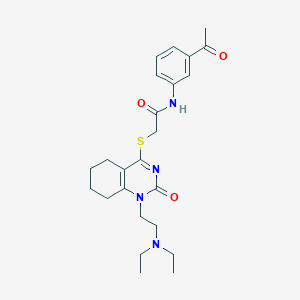
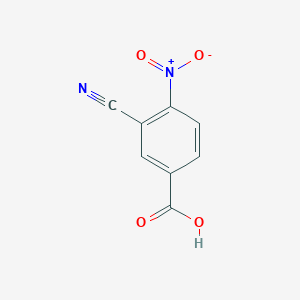

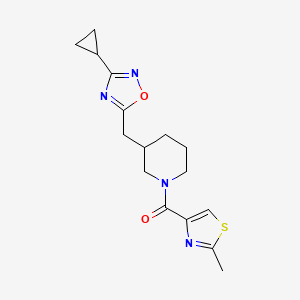
![4-[3-(Triazol-1-ylmethyl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2455241.png)
![(8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione](/img/structure/B2455243.png)
![N-(2,2-dimethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2455244.png)
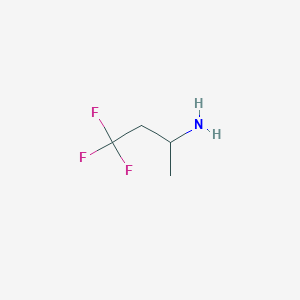
![3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2455248.png)